4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole
Description
The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole features a 1,2,3-triazole core substituted with a methyl group at the 1-position and a pyrrolidine-carbonyl moiety at the 4-position. This structure combines heterocyclic diversity (triazole, pyrrolidine, benzofuran) that may influence physicochemical properties and biological activity.
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19-10-14(17-18-19)16(21)20-6-4-13(9-20)11-2-3-15-12(8-11)5-7-22-15/h2-3,8,10,13H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDZUPJLKMZZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is , and it features a triazole ring along with a benzofuran moiety. The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, a well-established technique for constructing triazole derivatives. The general procedure involves:
- Preparation of Reactants : Dissolving an azide and an alkyne in a solvent such as dimethylformamide (DMF) or dichloromethane.
- Catalyst Addition : Introducing a copper catalyst to facilitate the reaction.
- Reaction Conditions : Optimizing temperature and reaction time to achieve high yields.
This method allows for high regioselectivity in forming the desired triazole product.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various studies have demonstrated that triazoles can inhibit the growth of both bacterial and fungal pathogens by interfering with essential metabolic pathways .
| Pathogen Type | Inhibition Mechanism | Reference |
|---|---|---|
| Bacteria | Inhibition of cell wall synthesis | |
| Fungi | Disruption of ergosterol biosynthesis |
Antioxidant Activity
The benzofuran component contributes to the antioxidant properties of this compound. Studies have shown that similar structures can scavenge free radicals effectively, which may provide neuroprotective effects .
Potential Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Neuroprotection : Its ability to protect against oxidative stress may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Treatments : Given its inhibitory effects on various pathogens, it could serve as a lead compound for developing new antibiotics or antifungals.
Case Studies
Several case studies have examined the efficacy of similar triazole compounds:
- Neuroprotective Effects : A study demonstrated that related benzofuran derivatives protected neuronal cells from oxidative damage in vitro.
- Antimicrobial Efficacy : Another study reported that a related triazole exhibited potent activity against resistant strains of bacteria, highlighting its potential in overcoming antibiotic resistance.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The 1,2,3-triazole core offers hydrogen-bonding capacity and metabolic stability compared to pyrazole or pyridine derivatives. The 2,3-dihydrobenzofuran group introduces a fused bicyclic system, improving rigidity and lipophilicity .
- 1-Phenyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole (): Replaces the methyl group with a phenyl substituent and lacks the benzofuran moiety. The phenyl group increases steric bulk and may reduce solubility compared to the methyl analog .
- Methyl 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate (): Shares the benzofuran-pyrrolidine motif but substitutes the triazole with a benzoate ester. The ester group introduces hydrolytic instability but enhances polarity .
Substituent Effects
Physicochemical Properties
- Storage Conditions : Most analogs in are stored at +4°C with 95% purity, suggesting the target compound may share similar stability requirements .
- Solubility: The benzofuran group likely reduces aqueous solubility compared to non-aromatic substituents but improves membrane permeability.
Research Findings and Implications
- Structural Rigidity : The benzofuran-pyrrolidine motif in the target compound may enhance binding affinity in biological systems compared to flexible alkyl chains in analogs like ethiprole () .
- Metabolic Stability : The 1-methyl triazole group resists oxidative degradation more effectively than phenyl or ester substituents, as seen in pesticide compounds () .
- Analogs in and highlight the importance of X-ray diffraction for verifying heterocyclic conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
